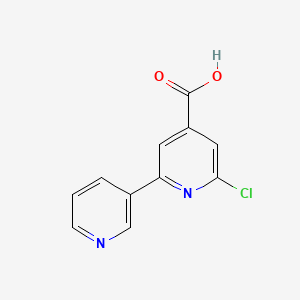methanol](/img/structure/B13155118.png)
[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)oxolan-3-ylmethanol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, which is further connected to a cyclobutyl group and a methanol moiety
Métodos De Preparación
The synthesis of 3-(Aminomethyl)oxolan-3-ylmethanol involves several steps, typically starting with the preparation of the oxolane ring. One common method involves the reaction of cyclobutanone with formaldehyde and ammonia to form the aminomethyl oxolane intermediate. This intermediate is then reacted with methanol under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(Aminomethyl)oxolan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)oxolan-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)oxolan-3-ylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The oxolane ring provides structural stability, while the cyclobutyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparación Con Compuestos Similares
Similar compounds to 3-(Aminomethyl)oxolan-3-ylmethanol include:
3-(Aminomethyl)oxolan-3-ylmethanol: This compound has a cyclopropyl group instead of a cyclobutyl group, resulting in different chemical and physical properties.
3-(Aminomethyl)oxolan-3-ylmethanol:
3-(Aminomethyl)oxolan-3-ylmethanol: The cyclohexyl group provides increased steric hindrance, affecting the compound’s interactions with other molecules.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[3-(aminomethyl)oxolan-3-yl]-cyclobutylmethanol |
InChI |
InChI=1S/C10H19NO2/c11-6-10(4-5-13-7-10)9(12)8-2-1-3-8/h8-9,12H,1-7,11H2 |
Clave InChI |
YTUGEIQLLYHYOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(C2(CCOC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)







